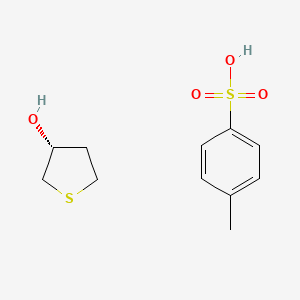
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- is a chemical compound with the molecular formula C11H14O4S2 and a molecular weight of 274.36 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
The synthesis of thiophene derivatives, including Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®-, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- undergoes various chemical reactions, including:
Scientific Research Applications
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- has several scientific research applications:
Mechanism of Action
The mechanism of action of thiophene derivatives, including Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®-, involves interactions with various molecular targets and pathways. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, which inhibit the transmission of nerve impulses, leading to their use as local anesthetics . Others may interact with enzymes or receptors involved in inflammatory pathways, contributing to their anti-inflammatory effects .
Comparison with Similar Compounds
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Thiophene-3-ethanol: Used as a reagent in the synthesis of pH-responsive near-IR emitting conjugated polymer nanoparticles for cellular imaging and controlled-drug delivery.
Thiophene-2,5-dicarboxaldehyde: Utilized in the development of organic semiconductors and OLEDs.
Thiophene-3-ol, tetrahydro-, 4-methylbenzenesulfonate, ®- is unique due to its specific structural features and the presence of the 4-methylbenzenesulfonate group, which may impart distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C11H16O4S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;(3R)-thiolan-3-ol |
InChI |
InChI=1S/C7H8O3S.C4H8OS/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4-5H,1-3H2/t;4-/m.1/s1 |
InChI Key |
WGOJNDXEQPOSGU-FZSMXKCYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC[C@@H]1O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


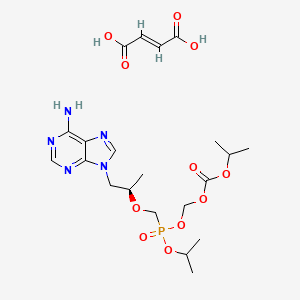
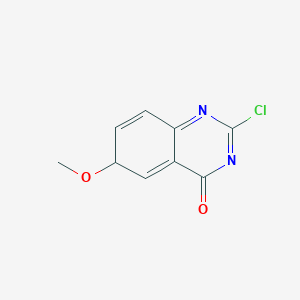
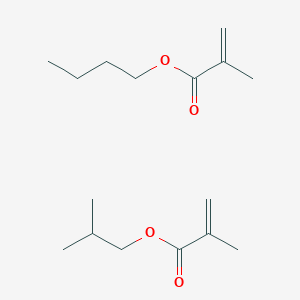

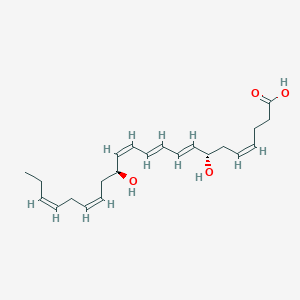

![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
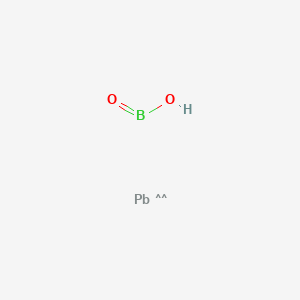
![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
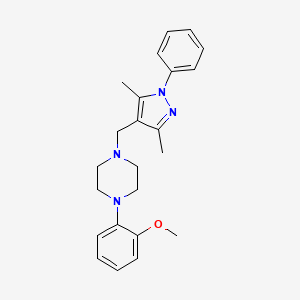
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)


